molecular formula C7H11NS B1628350 2-(3-Methyl-2-thienyl)ethanamine CAS No. 125140-63-8

2-(3-Methyl-2-thienyl)ethanamine

Cat. No. B1628350
M. Wt: 141.24 g/mol
InChI Key: CUXLLWPAXDMLLX-UHFFFAOYSA-N
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Description

2-(3-Methyl-2-thienyl)ethanamine, also known as 2-(3-methylthiophenyl)ethylamine or 2-MTA, is a synthetic compound that belongs to the class of phenethylamines. It is structurally similar to amphetamines and cathinones and has been studied for its potential use as a psychoactive drug. However, due to its potential for abuse and lack of safety data, it is not approved for human consumption.

Scientific Research Applications

Materials Science and Coordination Chemistry

  • Three-Dimensional Polymeric Networks : A study by Mostafa et al. (2000) describes a three-dimensional inorganic polymeric network structure involving cadmium centers linked via thiocyanate bridges. This complex showcases the potential of thiophene derivatives in constructing multifaceted polymeric materials (Mostafa et al., 2000).

  • Photochromism in Single-Crystalline Phase : Irie et al. (2000) investigated the reversible photochromic reactions of 1,2-bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene derivatives in the single-crystalline phase. This study highlights the potential of thiophene-based compounds in developing photoresponsive materials (Irie et al., 2000).

Organic Synthesis and Catalysis

  • Thiol–Maleimide “Click” Chemistry : Northrop et al. (2015) evaluated the influence of various factors on the mechanism, kinetics, and selectivity of thiol–maleimide reactions. Insights from this study are crucial for understanding the reactivity of thiophene derivatives in bioconjugation chemistry and multifunctional material synthesis (Northrop et al., 2015).

  • Copper-Catalyzed Stereospecific C–S Coupling : Jiang et al. (2018) developed a one-pot protocol for synthesizing highly enantiopure benzylic thioethers via copper-catalyzed stereospecific C–S coupling of thiols and enantioenriched tertiary benzylic amines. This methodology underscores the utility of thiophene derivatives in enantioselective synthesis (Jiang et al., 2018).

Biological Applications

  • DNA Binding and Cytotoxicity Studies : Kumar et al. (2012) conducted studies on Cu(II) complexes of tridentate ligands, including a thiophene derivative, demonstrating DNA binding properties and cytotoxicity against cancer cell lines. These findings illustrate the potential of thiophene compounds in the development of therapeutic agents (Kumar et al., 2012).

properties

IUPAC Name

2-(3-methylthiophen-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-6-3-5-9-7(6)2-4-8/h3,5H,2,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXLLWPAXDMLLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50559371
Record name 2-(3-Methylthiophen-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methyl-2-thienyl)ethanamine

CAS RN

125140-63-8
Record name 2-(3-Methylthiophen-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(3-Methyl-2-thienyl)ethyl]amine hydrochloridehydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Nickel chloride (0.95 g, 0.73 mmol) was slowly added dropwise to the solution of 2-(3-methylthiophen-2-yl) acetonitrile obtained in step (45-2) (0.10 g 0.73 mmol) in ethanol (3 mL). To a reaction mixture was added portion wise sodium borohydride (0.83 g, 2.19 mmol), and was stirred at room temperature. Water (30 mL) was sequentially added to the mixture, and the resulting mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate, and concentrated. The residue was purified by flash column chromatography (dichloro methane:methanol=8:2), to obtain the title compound (51 mg, 50%).
Quantity
0.83 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0.95 g
Type
catalyst
Reaction Step Three
Yield
50%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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